An In-Depth Technical Guide on the Core Mechanism of Action of VU0134992 Hydrochloride
An In-Depth Technical Guide on the Core Mechanism of Action of VU0134992 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VU0134992 hydrochloride, a first-in-class, orally active, and selective inhibitor of the Kir4.1 potassium channel.[1][2][3] The document details the compound's mechanism of action, selectivity profile, and its effects on key signaling pathways, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action
VU0134992 functions as a pore blocker of the inwardly rectifying potassium (Kir) channel Kir4.1, which is encoded by the KCNJ10 gene.[1][4] This inhibitory action is voltage-dependent.[4] Through a combination of patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis, the binding site has been identified to involve the pore-lining residues glutamate (B1630785) 158 and isoleucine 159.[1][5] By interacting with these key residues, VU0134992 obstructs the ion conduction pathway, preventing the flow of potassium ions and thereby disrupting the physiological functions mediated by Kir4.1.[4][5]
Quantitative Data: Potency and Selectivity
The inhibitory activity of VU0134992 has been quantified using patch-clamp electrophysiology and thallium flux assays.[1][2] The compound shows a distinct preference for homomeric Kir4.1 channels over heteromeric Kir4.1/5.1 channels and other members of the Kir channel family.[1]
Table 1: Inhibitory Potency (IC₅₀) of VU0134992 on Kir Channels (Electrophysiology)
| Target | IC₅₀ (µM) | Test Condition | Selectivity Fold (vs. Homomeric Kir4.1) |
|---|---|---|---|
| Homomeric Kir4.1 | 0.97[3][6][7] | -120 mV | 1x |
| Kir4.1/5.1 Concatemeric | 9.0[3][6][8] | -120 mV | ~9x[3][6][8] |
| Homomeric Kir4.1 | 1.2[8] | +120 mV | - |
| Kir4.1/5.1 Concatemeric | 26.8[8] | +120 mV | ~22x[8] |
Table 2: Selectivity Profile of VU0134992 from Thallium (Tl+) Flux Assays
| Target | IC₅₀ (µM) | % Inhibition at 30 µM | Selectivity Fold (vs. Kir4.1) |
|---|---|---|---|
| Kir4.1 | 5.2[3][6] | 100%[3][6] | 1x |
| Kir1.1 | >30 | No apparent activity[8] | >30x[3][6][8] |
| Kir2.1 | >30 | No apparent activity[8] | >30x[3][6][8] |
| Kir2.2 | >30 | No apparent activity[8] | >30x[3][6][8] |
| Kir2.3 | - | 73% (Partial)[8] | Weakly active[3][6][8] |
| Kir3.1/3.2 | 2.5[3][6] | 92%[3][6] | ~0.5x |
| Kir3.1/3.4 | 3.1[3][6] | 92%[3][6] | ~0.6x |
| Kir4.2 | 8.1[3][6] | 100%[3][6] | ~1.5x |
| Kir6.2/SUR1 | - | 12% (Partial)[8] | Weakly active[3][6][8] |
| Kir7.1 | - | 15% (Partial)[8] | Weakly active[3][6][8] |
Signaling Pathways
In the distal convoluted tubule (DCT) of the kidney, Kir4.1 is a key regulator of sodium and potassium balance.[1] It is essential for maintaining the basolateral membrane potential required for the proper function of the Na-Cl cotransporter (NCC).[5] Inhibition of the basolateral Kir4.1 channel by VU0134992 is hypothesized to depolarize the tubular cell membrane, leading to an increase in intracellular chloride concentration.[1] This, in turn, inhibits the WNK (With-No-Lysine) kinase, leading to reduced phosphorylation and inactivation of the SPAK/OSR1 kinases, which ultimately inhibits NCC activity and results in diuresis (increased urine volume) and natriuresis (increased sodium excretion).[1][5][8] Oral administration of VU0134992 in rats leads to a dose-dependent increase in urine volume and the excretion of sodium and potassium.[1][3][4]
In the central nervous system (CNS), Kir4.1 channels are highly expressed in astrocytes and play a critical role in spatial buffering, which is the uptake of excess extracellular potassium released during neuronal activity.[9] By blocking these astrocytic channels, VU0134992 is predicted to impair the efficient clearance of extracellular potassium.[4] This can cause a localized increase in extracellular potassium concentration, leading to the depolarization of nearby neurons and an increase in their excitability.[4] This mechanism is consistent with the epilepsy observed in EAST/SeSAME syndrome, a condition caused by loss-of-function mutations in the gene encoding Kir4.1.[1][4]
Experimental Protocols
This technique is used to measure the ion currents flowing through channels in the membrane of a single cell, allowing for the direct assessment of VU0134992's inhibitory effect.[4]
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Objective: To quantify the inhibitory potency (IC₅₀) of VU0134992 on Kir4.1 channels.[1]
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Principle: Measures the whole-cell ionic currents in response to controlled voltage steps across the cell membrane.
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Cell Line: HEK-293 cells stably expressing the Kir channel of interest.[1]
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Solutions:
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Intracellular (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, adjusted to pH 7.3 with KOH.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose, adjusted to pH 7.4 with NaOH.[4]
-
-
Methodology:
-
A glass micropipette forms a high-resistance (>1 GΩ) seal with the cell membrane.[4]
-
The membrane patch is ruptured by suction to achieve the whole-cell configuration, allowing control of the membrane potential.[4]
-
Voltage steps are applied (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit whole-cell currents.[1][5]
-
Baseline currents are recorded before compound application.[5]
-
VU0134992 is perfused into the bath at various concentrations to determine its effect on the channel currents.[1][4][5]
-
Recorded currents are analyzed to quantify the inhibitory effect and calculate the IC₅₀ value.[1][4]
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This is a high-throughput screening (HTS) method used to identify and characterize modulators of potassium channels based on ion flux.[1][4]
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Objective: To determine the potency and selectivity profile of VU0134992 across various Kir channels in a high-throughput format.[2]
-
Principle: This fluorescence-based assay utilizes the permeability of potassium channels to thallium (Tl⁺) ions. Tl⁺ influx into the cell is detected by a Tl⁺-sensitive fluorescent dye, and channel inhibition is measured as a reduction in the fluorescence signal.[2][4]
-
Cell Line: HEK-293 cells stably expressing the Kir channel of interest, plated in 384-well microplates.[2][4]
-
Reagents: Thallium-sensitive fluorescent dye (e.g., FluoZin-2, FluxOR™).[1][4]
-
Methodology:
-
Cells expressing the target Kir channel are plated in 384-well plates.[4]
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Cells are loaded with a Tl⁺-sensitive fluorescent dye.[2][4]
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A baseline fluorescence measurement is taken.[2]
-
VU0134992 or other test compounds are added to the wells.[4]
-
A solution containing Tl⁺ is added to stimulate ion influx through open channels.[4]
-
The resulting increase in fluorescence is measured using a fluorescence plate reader.[4]
-
The degree of channel inhibition is determined by the reduction in the fluorescence signal compared to controls.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VU 0134992 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 8. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
